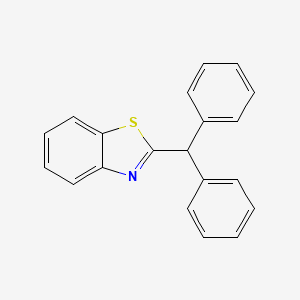

Benzothiazole, 2-(diphenylmethyl)-

Description

Contextual Overview of Benzothiazole (B30560) Chemistry and its Significance in Contemporary Research

Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a privileged scaffold in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms endow the benzothiazole nucleus with a unique electronic configuration, making it a versatile building block for the synthesis of a wide array of functional molecules.

In contemporary research, benzothiazole derivatives are the subject of intense investigation due to their broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.gov The ability of the benzothiazole core to interact with various biological targets has led to the development of several clinically significant drugs. Beyond its medicinal applications, the benzothiazole framework is also integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes, and industrial dyes.

Historical Development of Research on 2-Substituted Benzothiazole Architectures

The exploration of 2-substituted benzothiazole architectures has a rich history, driven by the desire to modulate and enhance the inherent properties of the parent benzothiazole ring. The C-2 position of the benzothiazole nucleus is particularly amenable to functionalization, allowing for the introduction of a diverse range of substituents.

Early research in this area focused on the development of robust synthetic methodologies to access these derivatives. A common and enduring method involves the condensation of 2-aminothiophenol (B119425) with various carboxylic acids or their derivatives. nih.govresearchgate.net Over the years, a multitude of synthetic strategies have been developed, including microwave-assisted synthesis and the use of various catalysts to improve yields and reaction conditions. These advancements have made a vast library of 2-substituted benzothiazoles accessible for further study. The focus of this research has largely been on correlating the nature of the substituent at the 2-position with the resulting biological activity or material properties, leading to the establishment of important structure-activity relationships (SAR).

Unique Structural and Electronic Attributes of the 2-(diphenylmethyl) Moiety within the Benzothiazole Framework

The introduction of a diphenylmethyl group at the 2-position of the benzothiazole scaffold imparts a unique combination of structural and electronic characteristics to the molecule. The diphenylmethyl moiety is a bulky, sterically demanding group due to the presence of two phenyl rings attached to a central methylene (B1212753) carbon.

Structural Attributes:

Three-Dimensionality: Unlike planar aromatic substituents, the diphenylmethyl group introduces a distinct three-dimensional character to the 2-position, which can be crucial for specific binding interactions.

Electronic Attributes:

Electron-Donating Nature: The diphenylmethyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density of the benzothiazole ring system, potentially modulating its reactivity and photophysical properties.

Aromatic Stacking: The presence of two phenyl rings provides opportunities for π-π stacking interactions, which can influence intermolecular associations and the supramolecular chemistry of the compound.

These unique attributes suggest that Benzothiazole, 2-(diphenylmethyl)- may exhibit distinct properties compared to other 2-substituted benzothiazoles with smaller or more planar substituents.

Overview of Key Research Areas and Interdisciplinary Significance of Benzothiazole, 2-(diphenylmethyl)-

While dedicated research on Benzothiazole, 2-(diphenylmethyl)- is limited, its structural features point towards potential applications in several key research areas, highlighting its interdisciplinary significance.

Medicinal Chemistry: Given the established anticancer and antimicrobial activities of many 2-substituted benzothiazoles, it is plausible that the unique steric and electronic properties of the diphenylmethyl group could lead to novel biological activities or improved potency. The bulky nature of the substituent could potentially target specific enzyme active sites or protein-protein interfaces.

Materials Science: The incorporation of the diphenylmethyl group could influence the photophysical properties of the benzothiazole core, making it a candidate for investigation in the field of organic electronics. The potential for π-π stacking could also be exploited in the design of self-assembling materials.

Chemical Biology: As a structurally unique tool compound, Benzothiazole, 2-(diphenylmethyl)- could be used to probe the steric and electronic requirements of biological systems that recognize the benzothiazole scaffold.

Further focused research is necessary to fully elucidate the potential of this intriguing molecule and to translate its unique structural attributes into tangible applications across various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16622-36-9 |

|---|---|

Molecular Formula |

C20H15NS |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2-benzhydryl-1,3-benzothiazole |

InChI |

InChI=1S/C20H15NS/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19H |

InChI Key |

CIDPLXGKJSSQAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzothiazole, 2 Diphenylmethyl and Its Analogues

Established Synthetic Routes to the Benzothiazole (B30560) Core

The construction of the benzothiazole ring system is a well-established field in organic chemistry, with several reliable methods developed since its first synthesis by A.W. Hoffmann in 1887. mdpi.com These strategies typically involve the formation of key C–S and C–N bonds through the cyclization of appropriately substituted benzene (B151609) precursors.

Ring-Closure Strategies Involving 2-Aminothiophenol (B119425) Derivatives

The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenol with a variety of carbonyl compounds or their equivalents. mdpi.com This approach allows for the direct installation of the C2-substituent.

The reaction of 2-aminothiophenol with aldehydes is a widely used method for generating 2-substituted benzothiazoles. mdpi.com This condensation reaction can be promoted by a vast array of catalytic systems, including acid catalysts, metal catalysts, nanoparticles, and even under catalyst-free conditions in oxidizing environments. mdpi.comorganic-chemistry.org For instance, an operationally simple, catalyst-free synthesis using air/DMSO as the oxidant system provides good to excellent yields for 2-arylbenzothiazoles. organic-chemistry.org Similarly, reacting 2-aminothiophenol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, is a common and effective strategy. nih.govnih.gov A one-pot synthesis using a basic heterogeneous catalyst like KF·Al₂O₃ with acid chlorides or anhydrides proceeds under mild conditions to give high yields of the desired products. nih.gov

Ketones can also react with 2-aminothiophenol, though the reaction pathway can differ. In some cases, the ketone's active methylene (B1212753) group reacts, leaving the carbonyl group intact in the final product. nih.gov

| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Product Type | Yield Range | Reference(s) |

| Aldehydes | Air/DMSO, catalyst-free | 2-Arylbenzothiazoles | Good to Excellent | organic-chemistry.org |

| Aldehydes | H₂O₂/HCl, EtOH, RT | 2-Arylbenzothiazoles | 85-94% | mdpi.com |

| Aldehydes | ZnO NPs, solvent-free, RT | 2-Aryl/Alkylbenzothiazoles | 79-91% | mdpi.com |

| Acid Chlorides/Anhydrides | KF·Al₂O₃, mild conditions | 2-Substituted benzothiazoles | High | nih.gov |

| Carboxylic Acids | (o-CF₃PhO)₃P | 2-Substituted benzothiazoles | Good | organic-chemistry.org |

| Ketones | CuBr₂, ethanol (B145695), reflux | 2-Acylbenzothiazoles | Moderate to Good | nih.gov |

This table summarizes various conditions for the synthesis of 2-substituted benzothiazoles starting from 2-aminothiophenol.

Cyclization Reactions Utilizing Thioamides and Aromatic Amines

Alternative strategies for forming the benzothiazole ring bypass the direct use of 2-aminothiophenol, instead relying on the intramolecular cyclization of thioamides or multicomponent reactions involving aromatic amines.

The intramolecular cyclization of N-arylthioamides (or thiobenzanilides) is a powerful method that forms the critical C–S bond via C–H functionalization. acs.orgacs.org Palladium-catalyzed systems have been developed to effect this transformation, producing variously substituted benzothiazoles in high yields. acs.org More recently, less expensive and less toxic nickel catalysts have been shown to be highly effective for this type of cyclization. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Three-component reactions offer an atom-economical approach, combining an aromatic amine, a sulfur source (like elemental sulfur or K₂S), and a carbon source to construct the benzothiazole in a single pot. nih.gov For example, aromatic amines can react with aliphatic amines and elemental sulfur, with DMSO acting as both solvent and oxidant, to yield 2-substituted benzothiazoles. nih.gov Another approach involves the reaction of haloanilines, arylacetic acids, and elemental sulfur, catalyzed by copper acetate. nih.gov

| Starting Materials | Catalyst/Conditions | Key Transformation | Yield Range | Reference(s) |

| N-Arylthioamides (Thiobenzanilides) | Pd(II)/Cu(I), Bu₄NBr | Intramolecular C–H/C–S coupling | High | acs.org |

| Arylthioureas | NiBr₂, Pyridine, PIDA, RT | Intramolecular oxidative C-H functionalization | Up to 83% | organic-chemistry.org |

| Aromatic Amines, Aliphatic Amines, Sulfur | Catalyst-free, DMSO | Three-component, one-pot reaction | Good | nih.gov |

| Haloanilines, Arylacetic Acids, Sulfur | Copper Acetate | Three-component redox cyclization | Good to Excellent | nih.gov |

This table presents key methods for benzothiazole synthesis based on thioamide cyclization and multi-component reactions.

Targeted Synthesis of the 2-(diphenylmethyl) Moiety via Carbon-Carbon Bond Formation

To synthesize the specific target compound, Benzothiazole, 2-(diphenylmethyl)-, the diphenylmethyl group must be introduced at the C2-position. This can be achieved either by starting with a pre-formed benzothiazole ring and functionalizing the C2 position, or by using a precursor that already contains the diphenylmethyl moiety in a ring-closure reaction as described in section 2.1.

Alkylation and Arylation Approaches at the 2-Position

Direct functionalization of the benzothiazole C-H bond at the 2-position is a powerful strategy. Alkylation can be achieved through radical-mediated pathways. A visible-light-promoted, photocatalyst-free method allows for the alkylation of benzothiazoles using alkyl-substituted Hantzsch esters as radical precursors in the presence of BF₃·Et₂O and Na₂S₂O₈. rsc.org To synthesize the target compound, a Hantzsch ester bearing a diphenylmethyl group would be required.

Another approach involves the deprotonation of the C2-proton of benzothiazole using a strong base to form a nucleophilic 2-benzothiazolyl anion, which can then react with a suitable electrophile like diphenylmethyl bromide. Additionally, methods for the hydroxyalkylation of benzothiazoles with alcohols have been developed using K₂S₂O₈ as a mediator in aqueous solution, which could potentially be adapted. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions represent a robust and widely applicable method for C-C bond formation at the C2-position of benzothiazoles. These reactions typically involve the direct C-H functionalization of the benzothiazole ring with various coupling partners. rsc.org

Palladium and ruthenium catalysts are effective for the direct arylation of the C2-aryl ring in 2-arylbenzothiazoles, using the benzothiazole moiety itself as an innate directing group. nih.govthieme-connect.com While this is typically used for aryl-aryl coupling, similar principles can be applied for C(sp³)-H functionalization. Iron and copper catalysts have also been employed for the arylation of benzothiazoles with reactants like benzyl (B1604629) alcohols or aryl ketones. rsc.org A copper-catalyzed reaction of benzothiazoles with toluene (B28343) derivatives has also been reported. rsc.org For the synthesis of Benzothiazole, 2-(diphenylmethyl)-, a potential route would be the coupling of benzothiazole with diphenylmethanol (B121723) or a related precursor.

| Reaction Type | Catalyst/Reagents | Coupling Partner for Diphenylmethyl Group | Key Features | Reference(s) |

| C-H Alkylation | Visible light, BF₃·Et₂O, Na₂S₂O₈ | Diphenylmethyl-Hantzsch Ester | Photocatalyst-free, radical mechanism | rsc.org |

| C-H Arylation | Pd Nanoparticles/Chitosan, Ultrasound | Diphenylmethyl Halide | Heterogeneous catalysis, green conditions | mdpi.com |

| C-H Functionalization | Fe or Cu catalyst | Diphenylmethanol | Ring-opening/closing pathway | rsc.org |

| C-H Arylation | Pd(II) or Ru(II) | Diphenylmethyl Iodide/Boronic Acid | Use of benzothiazole as directing group | nih.govthieme-connect.com |

This table outlines potential strategies for introducing the diphenylmethyl group at the C2-position of a pre-formed benzothiazole ring.

Novel and Emerging Synthetic Approaches for Benzothiazole, 2-(diphenylmethyl)-

Recent advancements in synthetic chemistry offer new, potentially more efficient and environmentally friendly routes to complex benzothiazole derivatives.

Visible-light photocatalysis is an emerging green technology. Beyond the photocatalyst-free alkylation mentioned earlier, systems using external photoredox catalysts can achieve similar transformations under mild conditions. rsc.org For example, combining enzymatic and visible-light catalysis in a one-pot reaction represents an efficient and green method for synthesizing 2-substituted benzothiazoles. bohrium.com

Electrochemical synthesis provides another sustainable alternative, often avoiding the need for chemical oxidants or catalysts. acs.org A TEMPO-catalyzed electrolytic method has been developed for the C–H thiolation of N-arylthioamides, leading to benzothiazole formation. acs.org Adapting such a method to a thioamide precursor derived from diphenylacetic acid could provide a direct electrochemical route to the target molecule.

Multicomponent reactions continue to be a focus of innovation. The development of novel catalysts, such as ferromagnetic Cu(0)–Fe₃O₄@SiO₂/NH₂cel, enables three-component reactions of 2-iodoaniline, aldehydes, and thiourea (B124793) to be carried out in water, with easy magnetic retrieval of the catalyst. nih.gov Using diphenylacetaldehyde (B122555) in such a system would be a direct pathway to Benzothiazole, 2-(diphenylmethyl)-. These emerging methods, characterized by mild conditions, high efficiency, and improved sustainability, hold significant promise for the future synthesis of this and related compounds.

Photoredox Catalysis and Electrosynthesis in Benzothiazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. acs.orgresearchgate.net This methodology utilizes light energy to drive chemical reactions, often under mild conditions. acs.org In the context of benzothiazole synthesis, photoredox catalysis facilitates the formation of the thiazole (B1198619) ring through radical-mediated pathways. For instance, the aerobic visible-light-driven photoredox catalytic formation of 2-substituted benzothiazoles from thioanilides has been achieved. acs.org This reaction proceeds via a C-H functionalization and C-S bond formation, using molecular oxygen as a benign terminal oxidant, with water as the only byproduct. acs.org Photocatalysts like riboflavin (B1680620) and eosin (B541160) Y have been employed, offering metal-free and environmentally friendly alternatives to traditional heavy metal catalysts. rsc.orgacs.org These methods are compatible with a wide range of functional groups, suggesting their applicability for the synthesis of complex molecules like 2-(diphenylmethyl)benzothiazole. acs.org

Electrosynthesis offers another sustainable and efficient approach to benzothiazole formation. By using electrical current to drive redox reactions, it often obviates the need for chemical oxidants or reductants, thus minimizing waste. researchgate.net The electrochemical synthesis of benzothiazoles from arylthioamides can be performed in a flow reactor without the need for catalysts or supporting electrolytes, leading to high yields and current efficiencies. nih.govpharmacyjournal.in This technique allows for easy scalability and improved safety, making it an attractive method for industrial applications. nih.gov

A novel approach combines enzymatic catalysis with photoredox catalysis in a one-pot synthesis of 2-substituted benzothiazoles. This relay catalysis protocol uses a hydrolase for an initial transformation, followed by a visible-light-induced oxidation to yield the final product with high efficiency and atom economy. nih.gov

Table 1: Comparison of Photoredox and Electrochemical Methods for Benzothiazole Synthesis

| Method | Catalyst/Mediator | Starting Materials | Key Advantages | Ref |

| Visible-Light Photoredox Catalysis | Ru(bpy)₃²⁺ / Eosin Y / Riboflavin | Thioanilides, Thiophenols/Nitriles | Mild conditions, uses O₂ as oxidant, metal-free options, high functional group tolerance. | acs.orgrsc.orgacs.org |

| Electrosynthesis | Catalyst- and electrolyte-free (in flow) | Arylthioamides | High efficiency, green (no chemical oxidants), scalable. | nih.govpharmacyjournal.in |

| Combined Enzyme/Photoredox Catalysis | Hydrolase / Visible Light | 2-Aminothiophenols, Aldehydes | High efficiency (99% yield in 10 min), nearly 100% atom utilization, environmentally friendly. | nih.gov |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has revolutionized the synthesis of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch methods. bohrium.comresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.org This leads to enhanced safety, particularly for highly exothermic or hazardous reactions, improved reproducibility, and easier scalability. researchgate.netrsc.org

The synthesis of heterocyclic compounds, including benzothiazoles, has been successfully adapted to continuous flow systems. bohrium.comresearchgate.net Multistep sequences that would be cumbersome in batch can be "telescoped" in flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workups and purifications. uc.pt This approach has been used to generate libraries of various heterocyclic compounds. rsc.org For benzothiazole synthesis, flow chemistry can facilitate reactions that require high temperatures or pressures, pushing reaction rates and improving yields while maintaining a high level of safety. researchgate.net The catalyst- and supporting-electrolyte-free electrochemical synthesis of benzothiazoles has been demonstrated in a flow electrochemical reactor, highlighting the synergy between these advanced techniques. nih.govpharmacyjournal.in

Table 2: Advantages of Flow Chemistry in Benzothiazole Synthesis

| Feature | Description | Benefit | Ref |

| Process Intensification | Smaller reactor volumes with high surface-area-to-volume ratios. | Excellent heat and mass transfer, leading to faster and more efficient reactions. | bohrium.comresearchgate.net |

| Safety | Small reaction volumes at any given time. | Reduced risk of thermal runaways and safer handling of hazardous reagents. | rsc.org |

| Scalability | Production is scaled by running the system for longer periods. | Straightforward scaling from laboratory to production without re-optimization. | researchgate.net |

| Automation & Reproducibility | Precise computer control over reaction parameters. | High consistency and reproducibility of results. | bohrium.com |

Green Chemistry Principles and Sustainable Synthesis of Benzothiazole, 2-(diphenylmethyl)-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. airo.co.in The synthesis of benzothiazoles has been a fertile ground for the application of these principles.

A key aspect of green chemistry is the use of environmentally benign solvents. airo.co.in Researchers have successfully synthesized 2-arylbenzothiazoles in green solvents like glycerol (B35011) and water. nih.govtandfonline.com One notable example is the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol at ambient temperature without a catalyst, affording excellent yields. nih.gov The use of waste curd water as a catalytic solvent under microwave irradiation further underscores the drive towards sustainable practices. tandfonline.com

Catalyst-free and solvent-free reactions represent another significant green approach. The condensation of 2-aminothiophenol with aldehydes can proceed in a DMSO/air system without any added catalyst to produce 2-arylbenzothiazoles in high yields. organic-chemistry.org Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times and energy consumption. nih.govtandfonline.com For example, the condensation of ortho-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation is completed in minutes with high yields. nih.gov

The use of reusable catalysts, such as Amberlite IR-120 resin, also aligns with green chemistry principles by simplifying product purification and reducing waste. nih.gov

Table 3: Green Chemistry Approaches for Benzothiazole Synthesis

| Green Principle | Application in Benzothiazole Synthesis | Example | Ref |

| Safer Solvents | Use of glycerol, water, or ionic liquids. | Synthesis of 2-arylbenzothiazoles in glycerol at room temperature without a catalyst. | nih.gov |

| Energy Efficiency | Microwave-assisted and visible-light-promoted reactions. | Microwave-assisted synthesis using waste curd water as a solvent. | tandfonline.com |

| Catalysis | Use of reusable heterogeneous catalysts or catalyst-free systems. | Amberlite IR-120 resin for the synthesis of 2-substituted benzothiazoles. | nih.gov |

| Atom Economy | One-pot, multi-component reactions. | Three-component synthesis from anilines, ethers, and sulfur. | nih.gov |

Strategies for Enhancing Reaction Efficiency, Selectivity, and Yield

Improving the efficiency, selectivity, and yield of chemical reactions is a central goal in synthetic chemistry. For the synthesis of 2-(diphenylmethyl)benzothiazole and its analogues, several strategies can be employed.

Catalyst Selection and Optimization: The choice of catalyst is crucial. For instance, in the synthesis of 2-aminobenzothiazoles from arylthioureas, inexpensive and less toxic nickel(II) salts have proven to be effective catalysts for intramolecular oxidative C-H functionalization, offering a cost-effective alternative to palladium or other precious metal catalysts. organic-chemistry.org The development of heterogeneous catalysts, such as SnP₂O₇, allows for high yields, short reaction times, and easy catalyst recovery and reuse. mdpi.com

Reaction Condition Optimization: Fine-tuning reaction conditions such as solvent, temperature, and reaction time is essential. For example, in the catalyst-free synthesis of 2-arylbenzothiazoles, DMSO was found to be the optimal solvent, significantly outperforming others. organic-chemistry.org The use of microwave irradiation can drastically reduce reaction times from hours to minutes while often improving yields. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. nih.gov Palladium- and ruthenium-catalyzed C-H arylations have been used for the functionalization of 2-arylbenzoxazoles and 2-arylbenzothiazoles with high site selectivity. thieme-connect.com The innate directing group ability of the benzothiazole moiety can be exploited to achieve selective functionalization at specific positions. thieme-connect.com

Regioselectivity Control: In cases where multiple reactive sites exist, controlling regioselectivity is paramount. For the functionalization of the benzothiazole core itself, strategies involving directed C-H activation can provide access to specific isomers that would be difficult to obtain through classical methods. acs.orgdiva-portal.org For example, carboxylate-assisted C-H activation using a ruthenium catalyst has shown high regioselectivity for the C4 position of the benzothiadiazole ring system. acs.orgdiva-portal.org

By employing these advanced strategies, the synthesis of complex molecules like 2-(diphenylmethyl)benzothiazole can be achieved with greater control, efficiency, and sustainability, paving the way for their further investigation and application.

Chemical Reactivity and Mechanistic Investigations of Benzothiazole, 2 Diphenylmethyl

Reactivity Profiles of the Benzothiazole (B30560) Heterocycle

The benzothiazole core is an electron-rich heteroaromatic system. The presence of the sulfur and nitrogen atoms, along with the fused benzene (B151609) ring, dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. savemyexams.commsu.edubyjus.com In the case of benzothiazole, the fused benzene ring is the primary site for such reactions. The 2-(diphenylmethyl) substituent, being an alkyl-type group, is generally considered to be weakly activating and ortho-, para-directing. However, the precise outcome of EAS on 2-(diphenylmethyl)benzothiazole is also influenced by the electronic effects of the thiazole (B1198619) ring. The nitrogen atom in the thiazole ring is electron-withdrawing, which can deactivate the fused benzene ring towards electrophilic attack compared to benzene itself.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.com For 2-(diphenylmethyl)benzothiazole, these reactions are expected to introduce substituents onto the benzo portion of the molecule. The regioselectivity will be a balance between the directing effects of the thiazole moiety and the 2-(diphenylmethyl) group. Generally, positions 4, 5, 6, and 7 of the benzothiazole ring are available for substitution.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of Benzothiazole, 2-(diphenylmethyl)-

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted benzothiazoles |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted benzothiazoles |

| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid-substituted benzothiazoles |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acyl-substituted benzothiazoles |

Note: The exact isomer distribution would require experimental verification.

Nucleophilic Additions and Substitutions

The C2 carbon of the benzothiazole ring is susceptible to nucleophilic attack, a reactivity pattern observed in related thiazole and benzothiazole derivatives. However, in 2-(diphenylmethyl)benzothiazole, the C2 position is already substituted. Nucleophilic attack on the benzothiazole ring itself is less common but can occur under harsh conditions or with highly activated substrates. More plausible is the involvement of the thiazole nitrogen in nucleophilic processes, such as quaternization with alkyl halides.

Radical Reactions and Spin Chemistry

The benzothiazole moiety can participate in radical reactions. For instance, radical cyclization of precursors is a known method for benzothiazole synthesis, indicating the potential for the ring system to stabilize radical intermediates. libretexts.org While specific studies on the radical reactions of 2-(diphenylmethyl)benzothiazole are not prevalent, it is conceivable that the compound could undergo reactions involving radical species, potentially at the benzothiazole ring or the side chain. The stability of a potential radical at the C2 position would be influenced by the adjacent sulfur and nitrogen atoms.

Transformations Involving the 2-(diphenylmethyl) Substituent

The diphenylmethyl group offers a distinct set of reaction pathways, primarily centered around the benzylic carbon and the two phenyl rings.

Functional Group Interconversions on the Diphenylmethyl Moiety

The benzylic C-H bond of the diphenylmethyl group is a key site for functionalization. Its relative weakness makes it susceptible to a variety of transformations. For example, halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. youtube.com This would introduce a bromine atom, which can then be a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as hydroxyl, amino, or cyano groups.

Table 2: Potential Functional Group Interconversions at the Benzylic Position

| Reaction | Reagents | Product Type |

| Benzylic Bromination | NBS, light/heat | 2-(bromo(diphenyl)methyl)benzothiazole |

| Nucleophilic Substitution (of bromo-derivative) | Nu⁻ (e.g., OH⁻, CN⁻, NH₃) | 2-(substituted(diphenyl)methyl)benzothiazole |

Oxidation and Reduction Pathways of the Side Chain

The benzylic hydrogen of the diphenylmethyl group is prone to oxidation. leah4sci.comyoutube.comyoutube.comyoutube.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. youtube.comleah4sci.comyoutube.comyoutube.comyoutube.comyoutube.com In the case of 2-(diphenylmethyl)benzothiazole, this would likely lead to the formation of 2-(diphenylcarbonyl)benzothiazole (a ketone), where the benzylic C-H is converted to a C=O group. Further oxidation under harsh conditions could potentially cleave the C-C bonds of the side chain.

Reduction of the diphenylmethyl group is less straightforward as it is already in a reduced state. However, if the side chain were to be modified to contain an unsaturated bond, for example through elimination reactions, then catalytic hydrogenation could be employed to reduce the double bond.

Table 3: Predicted Oxidation and Reduction Reactions of the Side Chain

| Reaction | Reagents | Expected Product |

| Oxidation | KMnO₄, heat | 2-(diphenylcarbonyl)benzothiazole |

| Reduction (of a potential unsaturated derivative) | H₂, Pd/C | Benzothiazole, 2-(diphenylmethyl)- |

Metal-Mediated and Organocatalytic Transformations Utilizing Benzothiazole, 2-(diphenylmethyl)-

Ligand Behavior in Transition Metal Catalysis

There is no available research data to suggest that Benzothiazole, 2-(diphenylmethyl)- has been systematically studied or utilized as a ligand in transition metal catalysis. Scientific literature does not currently contain detailed reports on its coordination chemistry, the stability of its potential metal complexes, or its efficacy in promoting catalytic reactions.

Role as an Organocatalyst in Specific Chemical Reactions

Information regarding the application of Benzothiazole, 2-(diphenylmethyl)- as an organocatalyst is not present in the current body of scientific literature. There are no documented instances or mechanistic studies of this compound catalyzing specific chemical reactions.

Photochemical and Photophysical Reactivity of Benzothiazole, 2-(diphenylmethyl)-

Excited State Dynamics and Quenching Mechanisms

Detailed studies on the excited state dynamics, such as fluorescence or phosphorescence lifetimes, quantum yields, and quenching mechanisms of Benzothiazole, 2-(diphenylmethyl)- , have not been reported.

Photoinduced Electron Transfer (PET) and Energy Transfer Processes

There is no available information in scientific literature detailing the involvement of Benzothiazole, 2-(diphenylmethyl)- in photoinduced electron transfer (PET) or energy transfer processes.

Advanced Spectroscopic and Structural Elucidation of Benzothiazole, 2 Diphenylmethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁵N, etc.)To fully characterize the molecule, detailed ¹H and ¹³C NMR data would be necessary. This would include the chemical shifts (δ) in ppm, the coupling constants (J) in Hz for proton-proton interactions, and the integration of each proton signal. For the ¹³C NMR spectrum, the chemical shifts of all unique carbon atoms would be required. ¹⁵N NMR, while less common, would provide valuable information about the electronic environment of the nitrogen atom within the thiazole (B1198619) ring.

Hypothetical ¹H and ¹³C NMR Data Table: Without experimental data, a hypothetical table cannot be accurately generated.

2D NMR Techniques for Connectivity and Conformation (COSY, HSQC, HMBC, NOESY)Two-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for determining the molecule's three-dimensional structure in solution.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the conformation of the diphenylmethyl group relative to the benzothiazole (B30560) ring system.

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FTIR) SpectroscopyThe FTIR spectrum would display the characteristic vibrational modes of the molecule. Key absorptions would be expected for the C-H stretching of the aromatic rings, the C=N stretching of the thiazole ring, C-S stretching, and various bending and out-of-plane vibrations for the substituted benzene (B151609) rings.

Hypothetical FTIR Data Table: Without experimental data, a hypothetical table cannot be accurately generated.

Electronic Absorption and Emission SpectroscopyUV-Visible absorption spectroscopy would reveal the electronic transitions within the molecule, characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Any fluorescence properties, including excitation and emission wavelengths and quantum yield, would be determined by fluorescence spectroscopy.

Hypothetical Electronic Spectroscopy Data Table: Without experimental data, a hypothetical table cannot be accurately generated.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry is a key technique for probing the electronic transitions within a molecule. For Benzothiazole, 2-(diphenylmethyl)-, the absorption spectrum is expected to be dominated by transitions within the benzothiazole chromophore.

Research Findings: The electronic absorption spectra of benzothiazole derivatives typically display high-energy bands corresponding to π → π* transitions and, in some cases, lower-energy, less intense bands from n → π* transitions. The π-system of the fused benzene and thiazole rings is the primary chromophore. Studies on various 2-substituted benzothiazoles show characteristic absorption bands in the UV region. For instance, some 2-aryl benzothiazole derivatives exhibit absorption peaks around 330-340 nm. rsc.org The diphenylmethyl group is not conjugated with the benzothiazole ring, as the methylene (B1212753) (-CH-) group acts as an insulator. Therefore, its primary influence on the electronic transitions of the benzothiazole core is expected to be inductive rather than resonant. The two phenyl rings of the diphenylmethyl substituent will contribute their own π → π* transitions, typically observed below 270 nm.

The expected UV-Vis absorption data for Benzothiazole, 2-(diphenylmethyl)- in a non-polar solvent like hexane (B92381) would likely show features consistent with its constituent parts.

Table 1: Expected UV-Vis Spectral Data for Benzothiazole, 2-(diphenylmethyl)-

| Expected λmax (nm) | Transition Type | Associated Chromophore | Reference/Justification |

|---|---|---|---|

| ~250-260 | π → π | Benzothiazole Ring | Consistent with parent benzothiazole systems. nist.gov |

| ~260-270 | π → π (B-band) | Phenyl Rings | Characteristic absorption of monosubstituted benzene rings. |

| ~280-300 | π → π* | Benzothiazole Ring | Commonly observed in 2-substituted benzothiazoles. researchgate.net |

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

Many benzothiazole derivatives are known to be fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern.

Research Findings: The fluorescence of 2-substituted benzothiazoles typically arises from the de-excitation of the lowest singlet excited state (S₁). Research on a variety of 2-arylbenzothiazoles shows fluorescence emission in the blue region of the spectrum, often with wavelengths between 380 and 450 nm upon excitation around 330 nm. researchgate.net Since the diphenylmethyl group is not in conjugation with the benzothiazole ring, it is not expected to create new, lower-energy emission bands. Instead, the fluorescence is predicted to originate from the benzothiazole moiety. The bulky, flexible diphenylmethyl group may, however, influence the fluorescence quantum yield. Non-radiative decay pathways, such as those involving torsional motion of the phenyl rings, could potentially quench the fluorescence to some extent.

Phosphorescence, which is emission from a triplet excited state (T₁), is generally weak or non-existent at room temperature for purely organic molecules that lack a mechanism for efficient intersystem crossing (e.g., heavy atoms or specific carbonyl groups). It is therefore unlikely that Benzothiazole, 2-(diphenylmethyl)- would be a strong phosphorescent emitter under standard conditions.

Table 2: Predicted Luminescent Properties for Benzothiazole, 2-(diphenylmethyl)-

| Property | Expected Observation | Justification |

|---|---|---|

| Fluorescence Excitation Max (λex) | ~280-300 nm | Corresponds to the lowest energy absorption band of the benzothiazole core. |

| Fluorescence Emission Max (λem) | ~380-450 nm | Based on emission data from analogous 2-substituted benzothiazoles. |

| Stokes Shift | Large | A significant Stokes shift is a known characteristic of many benzothiazole-based fluorophores. nih.gov |

| Phosphorescence | Weak or negligible at room temperature | Inefficient intersystem crossing in the absence of heavy atoms. |

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Research Findings: The excited-state lifetime is a critical parameter for understanding the photophysical pathways available to a molecule. For fluorescent organic molecules, these lifetimes are typically in the picosecond to nanosecond range. Studies on related benzothiazole derivatives, such as those used in photophysical studies, have shown that deactivation of the singlet excited state can occur on the picosecond timescale. nih.gov The lifetime is influenced by the rates of both radiative (fluorescence) and non-radiative decay. The flexible diphenylmethyl group in Benzothiazole, 2-(diphenylmethyl)- could introduce additional non-radiative decay channels through vibrational and rotational motions, potentially leading to a shorter fluorescence lifetime compared to a more rigid analogue.

Table 3: Predicted Excited State Lifetime for Benzothiazole, 2-(diphenylmethyl)-

| Excited State | Predicted Lifetime (τ) | Decay Pathway | Rationale |

|---|---|---|---|

| Singlet (S₁) | 0.5 - 5 nanoseconds | Fluorescence, Non-radiative decay | Typical range for fluorescent organic molecules; lifetime may be affected by rotational freedom of phenyl groups. nih.gov |

| Triplet (T₁) | Microseconds to milliseconds (if populated) | Phosphorescence (if observed) | Triplet states generally have much longer lifetimes than singlet states. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula.

Research Findings: The elemental formula for Benzothiazole, 2-(diphenylmethyl)- is C₂₀H₁₆NS. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³²S = 31.972071), the theoretical exact mass can be calculated. This value is critical for confirming the identity of the synthesized compound in research. jyoungpharm.org

Table 4: Calculated HRMS Data for Benzothiazole, 2-(diphenylmethyl)-

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₂₀H₁₆NS | 302.1003 |

| [M+H]⁺ | C₂₀H₁₇NS | 303.1082 |

| [M+Na]⁺ | C₂₀H₁₆NNaS | 325.0901 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

Research Findings: The fragmentation of Benzothiazole, 2-(diphenylmethyl)- is expected to proceed through the cleavage of the weakest bonds and the formation of the most stable ions and neutral losses. The most likely point of cleavage is the C-C bond connecting the benzothiazole ring to the diphenylmethyl moiety. The parent benzothiazole ion itself fragments to produce characteristic ions at m/z 109 and 83. The diphenylmethyl portion can form a very stable diphenylmethyl cation [CH(C₆H₅)₂]⁺ at m/z 167.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 303.1) would be:

Formation of the diphenylmethyl cation: Cleavage of the bond between the benzothiazole ring and the methylene carbon would yield the highly stable diphenylmethyl cation at m/z 167. This is often the most abundant fragment ion for compounds containing this group.

Formation of the benzothiazolyl-methyl cation: An alternative cleavage could result in the formation of a 2-methylbenzothiazole (B86508) cation radical (m/z 149) or a protonated benzothiazole (m/z 136). nist.gov

Table 5: Plausible MS/MS Fragmentation for [C₂₀H₁₇NS]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |

|---|---|---|---|

| 303.1 | 167.1 | C₇H₅NS (Benzothiazole radical) | [CH(C₆H₅)₂]⁺ (Diphenylmethyl cation) |

| 303.1 | 136.0 | C₁₃H₁₁ (Diphenylmethane radical) | [C₇H₆NS]⁺ (Protonated Benzothiazole) |

| 167.1 | 91.1 | C₆H₄ (Benzyne) | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Research Findings: While a crystal structure for Benzothiazole, 2-(diphenylmethyl)- is not available, its solid-state structure can be predicted based on similar molecules. X-ray studies of numerous benzothiazole derivatives confirm that the fused benzothiazole ring system is essentially planar. researchgate.netnih.gov

Key predicted structural features would include:

A planar benzothiazole ring system.

An sp³-hybridized central carbon atom of the diphenylmethyl group, with bond angles close to the ideal tetrahedral angle of 109.5°.

The two phenyl rings attached to the central carbon would be expected to adopt a non-coplanar, "propeller-like" conformation to minimize steric hindrance. The dihedral angle between the planes of the two phenyl rings would be significant.

Table 6: Predicted Key Structural Parameters for Benzothiazole, 2-(diphenylmethyl)-

| Structural Parameter | Expected Value / Conformation | Justification |

|---|---|---|

| Benzothiazole Ring System | Planar | Confirmed in numerous crystal structures of benzothiazole derivatives. researchgate.netnih.gov |

| Geometry at Methylene Carbon | Tetrahedral | Standard sp³ hybridization. |

| Phenyl Ring Orientation | Non-coplanar, propeller-like | Minimization of steric repulsion between the two large phenyl groups. |

| Intermolecular Interactions | van der Waals forces, C-H···π stacking | Typical for non-polar aromatic compounds. |

Compound Reference Table

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic coordinates of a crystalline solid, providing a detailed picture of bond lengths, bond angles, and torsional angles. While a specific crystal structure for Benzothiazole, 2-(diphenylmethyl)- is not publicly available in the searched literature, analysis of closely related 2-substituted benzothiazole derivatives offers significant insights into the expected molecular geometry.

For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) reveals that the benzothiazole and the phenyl ring systems are nearly coplanar. nih.gov This planarity is a common feature in many 2-aryl-benzothiazole derivatives and is often influenced by intramolecular interactions. In the case of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, a short intramolecular S···O contact of 2.7082(4) Å contributes to this near-planar conformation. nih.gov

For Benzothiazole, 2-(diphenylmethyl)-, the central structural question would be the relative orientation of the two phenyl rings and the benzothiazole moiety around the central methane (B114726) carbon. The conformation will be a balance of steric hindrance between the bulky phenyl groups and potential stabilizing intramolecular interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the most stable conformers by analyzing the potential energy surface as a function of key dihedral angles. mdpi.com Such studies on related benzothiazole derivatives have identified stable conformers by rotating the phenyl ring relative to the benzothiazole core. mdpi.com

A representative table of crystallographic data for a related compound is provided below to illustrate the type of information obtained from an SCXRD study.

| Parameter | 2-(2,5-dimethoxyphenyl)benzo[d]thiazole nih.gov |

| Chemical Formula | C₁₅H₁₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456 (2) |

| b (Å) | 5.4321 (1) |

| c (Å) | 19.8765 (3) |

| β (°) | 109.87 (1) |

| Volume (ų) | 1254.3 (1) |

| Z | 4 |

| Interplanar Angle (°) | 5.38 (2) |

Powder X-ray Diffraction for Polymorphism and Crystal Structure Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and to investigate polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

The PXRD pattern is a fingerprint of a specific crystalline solid. nih.gov It consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, allowing for the identification of different polymorphs in a sample. nih.gov While single crystal growth can sometimes be challenging, PXRD can be performed on microcrystalline powders, making it a more accessible technique for routine analysis. nih.gov

For Benzothiazole, 2-(diphenylmethyl)-, a systematic polymorphism screen would involve recrystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to induce the formation of different crystalline forms. Each of these forms would then be analyzed by PXRD. The resulting patterns would be compared to identify unique polymorphs. The presence of different peaks or shifts in peak positions in the PXRD patterns would indicate the existence of different crystal lattices.

Furthermore, PXRD is crucial for quality control in manufacturing processes to ensure batch-to-batch consistency of the desired polymorphic form. While no specific PXRD data for Benzothiazole, 2-(diphenylmethyl)- has been reported in the searched literature, the general methodology is well-established in the pharmaceutical and materials science fields. researchgate.net

Below is an illustrative data table showing how PXRD data is typically presented, with characteristic peaks for a hypothetical polymorphic form.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.2 | 7.2 | 45 |

| 15.8 | 5.6 | 80 |

| 19.1 | 4.6 | 65 |

| 21.5 | 4.1 | 90 |

| 25.3 | 3.5 | 55 |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds in solution. As Benzothiazole, 2-(diphenylmethyl)- itself is achiral, this section applies to its chiral derivatives. The synthesis of chiral dipeptide derivatives of benzothiazole has been reported, demonstrating the feasibility of creating and studying such chiral systems.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions of electronic transitions.

For a chiral derivative of Benzothiazole, 2-(diphenylmethyl)-, the benzothiazole and phenyl chromophores would give rise to characteristic CD signals. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. For example, the spatial arrangement of the phenyl groups relative to the benzothiazole core in a chiral environment would be a major determinant of the CD spectrum.

By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to assign the absolute configuration of a chiral center. This combined experimental and theoretical approach has become a powerful tool in stereochemical analysis.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD curve is a plot of specific rotation [α] versus wavelength. Similar to CD spectroscopy, ORD curves exhibit Cotton effects in the vicinity of an absorption band.

ORD and CD are closely related phenomena (through the Kronig-Kramers relations) and provide complementary information. Historically, ORD was more widely used for stereochemical assignments, but CD spectroscopy often provides better resolution of individual electronic transitions.

For a chiral derivative of Benzothiazole, 2-(diphenylmethyl)-, the ORD spectrum would provide information about its bulk chirality and could be used to monitor changes in conformation. The shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the absolute configuration of the molecule.

Theoretical and Computational Investigations of Benzothiazole, 2 Diphenylmethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.govproteobiojournal.comscirp.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Benzothiazole (B30560), 2-(diphenylmethyl)-.

DFT calculations can predict a variety of molecular properties. The optimized molecular geometry, including bond lengths and angles, can be determined with high accuracy. researchgate.netproteobiojournal.commdpi.comresearchgate.net The electronic structure is described through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Furthermore, DFT can be used to predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Table 1: Representative Calculated Electronic Properties of Benzothiazole Derivatives using DFT

| Property | Representative Value Range | Significance |

| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 2.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 1.0 to 4.0 D | Polarity and intermolecular interactions |

Note: The values in this table are representative for benzothiazole derivatives and are for illustrative purposes. Specific values for Benzothiazole, 2-(diphenylmethyl)- would require dedicated calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. nih.govmdpi.comresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less expensive methods and for obtaining highly reliable data on specific molecular properties. For Benzothiazole, 2-(diphenylmethyl)-, high-accuracy ab initio calculations could be employed to precisely determine its ionization potential, electron affinity, and other fundamental electronic properties. These calculations are particularly useful for understanding the fine details of electron correlation effects within the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. mdpi.comthaiscience.info This approach allows for the study of the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Conformational Analysis and Torsional Dynamics of the Diphenylmethyl Group

The diphenylmethyl group in Benzothiazole, 2-(diphenylmethyl)- introduces significant conformational flexibility. MD simulations are an excellent tool to explore the potential energy surface of the molecule and identify its stable conformers. proteobiojournal.comnih.gov By simulating the molecule's motion over time, researchers can study the torsional dynamics of the diphenylmethyl group, including the rotational barriers and the preferred orientations of the phenyl rings relative to the benzothiazole core. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions and Solvation Effects

MD simulations can also be used to study how Benzothiazole, 2-(diphenylmethyl)- interacts with other molecules, including solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), it is possible to analyze the solvation structure and dynamics. These simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the molecule's solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netthaiscience.inforesearchgate.netallsubjectjournal.comnih.govnih.govresearchgate.net

For a class of compounds like benzothiazole derivatives, QSAR models can be developed to predict their potential biological activities based on a set of calculated molecular descriptors. researchgate.netthaiscience.inforesearchgate.netallsubjectjournal.commdpi.com These descriptors, which can be derived from quantum chemical calculations or other computational methods, quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Similarly, QSPR models can be established to predict physicochemical properties like boiling point, melting point, and solubility. nih.govnih.govresearchgate.net While specific QSAR or QSPR studies on Benzothiazole, 2-(diphenylmethyl)- are not widely reported, the methodologies are applicable. By synthesizing and testing a series of related compounds, a predictive model could be developed to guide the design of new derivatives with desired properties.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzothiazole Derivatives

| Descriptor Type | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |

| Steric | Molecular volume, Surface area, Principal moments of inertia | Size and shape of the molecule |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

Note: This table lists common descriptors used in the field and serves as an example of what would be relevant for modeling Benzothiazole, 2-(diphenylmethyl)-.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. allsubjectjournal.com They are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies for predicting the biological activity and physicochemical properties of chemical compounds. allsubjectjournal.comchula.ac.th For benzothiazole derivatives, a variety of molecular descriptors can be calculated using computational software. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Commonly calculated descriptors for benzothiazole derivatives include:

Physicochemical Properties: LogP (octanol-water partition coefficient), which indicates the lipophilicity of a molecule, and Total Polar Surface Area (TPSA), which is related to a molecule's ability to permeate cell membranes. allsubjectjournal.com

Electronic Descriptors: Ionization potential, electron affinity, and dipole moment, which provide insights into the molecule's reactivity and intermolecular interactions. mdpi.comscirp.org

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Hosoya index and chain counts, which have been used in G-QSAR models for benzothiazole derivatives. chula.ac.th

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and softness. mdpi.com These descriptors are fundamental in understanding the electronic transitions and reactivity of the molecule. mdpi.com

Table 1: Examples of Molecular Descriptors Calculated for Benzothiazole Derivatives

| Descriptor Type | Descriptor Name | Significance |

| Physicochemical | logP (o/w) | Lipophilicity, affects absorption and distribution. allsubjectjournal.com |

| Total Polar Surface Area (TPSA) | Cell membrane permeability. allsubjectjournal.com | |

| Electronic | Ionization Potential (IP) | Ease of removing an electron. allsubjectjournal.com |

| Dipole Moment | Polarity and intermolecular interactions. scirp.org | |

| Topological | 6-Chain Count | Number of six-membered rings, can influence anticancer potential. chula.ac.th |

| Hosoya Index | Relates to the branching of the molecular skeleton. chula.ac.th | |

| Quantum Chemical | HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.com |

Predictive Modeling for Functional Attributes

Predictive modeling, particularly QSAR, uses statistical methods to build models that correlate molecular descriptors with specific functional attributes, such as biological activities. allsubjectjournal.comchula.ac.th For benzothiazole derivatives, these models have been employed to predict a range of activities.

The process typically involves:

Data Set Preparation: A series of benzothiazole derivatives with known activities is selected. chula.ac.th

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. allsubjectjournal.comchula.ac.th

Model Generation: Statistical techniques like multiple linear regression or machine learning algorithms are used to develop a mathematical equation that links the descriptors to the observed activity. chula.ac.thmdpi.com

Model Validation: The predictive power of the generated model is assessed using statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). chula.ac.th

For instance, Group-based QSAR (G-QSAR) studies on benzothiazole derivatives have identified specific descriptors that contribute to their anticancer potential. chula.ac.th These models can guide the design of new, more potent compounds by suggesting modifications at specific positions on the benzothiazole scaffold to enhance desired properties. chula.ac.thnih.gov

Computational Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. mdpi.com

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. mdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.comresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts. mdpi.com These calculations are typically performed on the optimized geometry of the molecule. mdpi.com The theoretical chemical shifts are then often correlated with experimental data to confirm the structure of newly synthesized compounds. mdpi.comnih.gov For benzothiazole derivatives, calculated ¹H and ¹³C NMR spectra have shown good agreement with experimental values, aiding in the correct assignment of signals. mdpi.commdpi.com

Table 2: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts for a Benzothiazole Derivative

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic Protons | 7.15 - 7.90 | 7.25 - 7.70 |

| Phenyl Group Protons | 8.05 - 8.22 | 8.08 - 8.22 |

| Note: Data is illustrative and based on findings for similar benzothiazole derivatives. mdpi.com |

UV-Vis Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis absorption and emission spectra. mdpi.com These calculations provide information about the electronic transitions within a molecule, including the absorption wavelengths (λmax), excitation energies, and oscillator strengths. mdpi.com

For benzothiazole derivatives, TD-DFT calculations can predict the λmax values, which are often in good agreement with experimental spectra. mdpi.com These simulations help to understand the nature of the electronic transitions, such as π-π* transitions, which are common in aromatic systems. mdpi.com The study of the HOMO and LUMO energy levels is crucial in this context, as the energy gap between them often correlates with the lowest energy electronic transition. mdpi.com

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely reaction pathway. nih.gov

For reactions involving benzothiazoles, such as their synthesis or functionalization, computational studies can provide detailed insights into the reaction mechanism. nih.govnih.gov For example, DFT calculations can be used to study the cyclization reactions that form the benzothiazole ring system. nih.gov These studies can elucidate the role of catalysts, the nature of intermediates, and the factors that control the regioselectivity and stereoselectivity of the reaction. nih.govrsc.org Such mechanistic understanding is critical for optimizing reaction conditions and developing new synthetic methodologies. nih.govnih.gov

Advanced Applications of Benzothiazole, 2 Diphenylmethyl in Diverse Scientific Domains

Materials Science and Optoelectronics

The unique photophysical properties of the benzothiazole (B30560) core, such as its strong fluorescence and environmental sensitivity, make it a prime candidate for applications in materials science and optoelectronics. The diphenylmethyl substituent is expected to influence the steric and electronic properties of the benzothiazole system, potentially enhancing its performance in various devices.

Development of Fluorescent Probes and Chemical Sensors

Benzothiazole derivatives are widely recognized for their application as fluorescent probes and chemosensors. Their fluorescence characteristics, including intensity and emission wavelength, can exhibit significant changes in response to variations in their local environment, such as polarity, viscosity, and the presence of specific analytes. This sensitivity has been harnessed to detect a range of species from metal ions to biologically relevant molecules.

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Applications

| Benzothiazole Derivative | Analyte/Target | Application | Reference |

| 2-Arylbenzothiazole derivatives | Aminopeptidase, esterase, phosphatase, β-galactosidase | Bacterial detection | nih.gov |

| N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole) (BTS) | Protons (ESIPT process) | White-light emitting materials | nih.gov |

Note: This table presents data for related benzothiazole derivatives to illustrate the potential applications of "Benzothiazole, 2-(diphenylmethyl)-".

Research into Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Materials

The electroluminescent properties of benzothiazole derivatives have positioned them as promising materials for organic light-emitting diodes (OLEDs). Their ability to emit light across the visible spectrum, coupled with good thermal and chemical stability, makes them attractive components in the emissive layer of OLED devices.

A notable example is the use of a benzothiazole-salophen derivative, N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole) (BTS), which undergoes Excited State Intramolecular Proton Transfer (ESIPT), resulting in broad-spectrum emission covering the entire visible range. This characteristic was successfully exploited to create solution-processed white-light OLEDs. nih.gov The incorporation of the diphenylmethyl group in "Benzothiazole, 2-(diphenylmethyl)-" could influence the emission color and efficiency of such devices. The steric bulk of the diphenylmethyl group might help in reducing intermolecular aggregation, a common issue that can lead to fluorescence quenching and affect device performance.

In the realm of organic photovoltaics (OPVs), benzothiazole derivatives can function as electron-accepting or electron-donating components in the active layer of solar cells. Their tunable electronic properties allow for the engineering of materials with appropriate energy levels to facilitate efficient charge separation and transport. While specific research on "Benzothiazole, 2-(diphenylmethyl)-" in OPVs is not documented, the broader class of benzothiazoles continues to be explored for this purpose.

Table 2: Performance of an OLED Device Using a Benzothiazole Derivative

| Device Parameter | Value | Reference |

| Active Material | N,N'-bis(salicylidene)-(2-(3',4'-diaminophenyl)benzothiazole) (BTS) in a poly(9-vinylcarbazole) matrix | nih.gov |

| Luminance | 34 cd m⁻² at 13.5 V | nih.gov |

| CIE Coordinates | (0.31, 0.40) | nih.gov |

Note: This table showcases the performance of an OLED based on a related benzothiazole derivative to highlight the potential of this class of compounds.

Applications in Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with large hyperpolarizabilities are of particular interest for NLO applications. The benzothiazole scaffold, with its extended π-conjugation, can be a key component in the design of NLO chromophores.

Theoretical and experimental studies on various benzothiazole derivatives have demonstrated their potential as NLO materials. For example, the photophysical properties and photochemical stability of D-π-A-π-D systems based on a benzothiazole core have been investigated, revealing their potential for NLO applications. nih.gov More recently, a novel benzothiazole derivative attached to a dipeptide, Boc-Phe-Phe-Bz, was shown to self-assemble into structures with a measurable second-order nonlinear optical response. nih.gov The introduction of the diphenylmethyl group could enhance the NLO properties by increasing the molecule's polarizability and potentially influencing its solid-state packing, which is a critical factor for second-order NLO effects.

Integration into Polymeric and Nanomaterial Architectures

The incorporation of benzothiazole derivatives into polymeric and nanomaterial architectures offers a pathway to develop advanced functional materials with tailored properties. By covalently linking benzothiazole units to a polymer backbone or integrating them into nanomaterials, it is possible to combine the desirable properties of the benzothiazole core with the processability and mechanical stability of the host material.

Research has shown that polyimides containing benzothiazole moieties exhibit interesting electro-optical and thermal properties. researchgate.net These materials could find applications in high-performance electronics and optoelectronics. The diphenylmethyl group in "Benzothiazole, 2-(diphenylmethyl)-" could be exploited to create soluble and processable benzothiazole-containing polymers. Furthermore, the self-assembly of benzothiazole-peptide conjugates into nanostructures with tunable morphologies, such as nanospheres and nanobelts, has been demonstrated, highlighting the potential for creating novel nanomaterials with unique optical properties. nih.gov

Catalysis and Organocatalysis

While the primary applications of benzothiazole derivatives have been in materials science, their unique electronic and structural features also make them interesting candidates for catalysis.

Design of Chiral Ligands for Asymmetric Synthesis (if applicable to chiral derivatives)

In the field of asymmetric synthesis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. While the parent "Benzothiazole, 2-(diphenylmethyl)-" is achiral, the introduction of chiral centers into the diphenylmethyl group or elsewhere on the molecule could lead to the creation of novel chiral ligands.

Mechanistic Studies of Catalytic Activity

Consistent with the lack of data on its use as an organocatalyst, there are no mechanistic studies detailing the catalytic activity of Benzothiazole, 2-(diphenylmethyl)-. Mechanistic insights are available for the synthesis of the benzothiazole ring system, such as the in-situ generation of a disulfide intermediate that acts as a photosensitizer under visible light to produce key oxidants. However, this pertains to the formation of the core structure, not the catalytic function of the specific end-product, Benzothiazole, 2-(diphenylmethyl)-.

Mechanistic Biological Research

While the benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives studied for their biological effects, specific molecular-level research on Benzothiazole, 2-(diphenylmethyl)- is not present in the reviewed literature. The following subsections highlight the absence of data for this particular compound.

Receptor Binding and Ligand-Receptor Interaction Mechanisms

There is no available research detailing the binding of Benzothiazole, 2-(diphenylmethyl)- to any specific biological receptors. Studies on other benzothiazole-based ligands have demonstrated binding to dopamine (B1211576) D2 and D3 receptors, but these compounds feature different structural motifs. frontiersin.org Computational target prediction for some complex benzothiazole derivatives has suggested potential interactions with cannabinoid receptors, but this does not extend to the specific compound . nih.gov

Fundamental Investigations of Interactions with Biomacromolecules (e.g., DNA, Proteins)

Direct investigations into the molecular interactions of Benzothiazole, 2-(diphenylmethyl)- with biomacromolecules like DNA or specific proteins are absent from the current scientific record. Research on other analogues has shown that some 2-phenylbenzothiazoles can form DNA adducts, and others can bind in the minor groove of DNA. researchgate.net Similarly, interactions between benzothiazole derivatives and proteins such as lysozyme (B549824) and human serum albumin have been characterized through biophysical and computational methods, revealing binding modes dominated by hydrophobic and aromatic stacking interactions. mdpi.comnih.gov This body of work does not include data for the 2-(diphenylmethyl)-substituted compound.

Cellular Uptake and Subcellular Localization Mechanisms (in in vitro models)